molecular formula C16H15BrClNO2 B3693702 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide CAS No. 430453-44-4

2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B3693702
CAS No.: 430453-44-4
M. Wt: 368.7 g/mol
InChI Key: USSLNROMYGMTDW-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo and chloro substituent on the phenoxy ring and dimethyl substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-bromo-2-chlorophenol with an appropriate base, such as sodium hydroxide, to form the phenoxide ion. This ion is then reacted with an acyl chloride to form the phenoxy intermediate.

    Acetamide Formation: The phenoxy intermediate is then reacted with 3,4-dimethylaniline in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, and may involve additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents on the phenoxy ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the phenyl and phenoxy rings.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Products with different substituents on the phenoxy ring.

    Oxidation: Oxidized derivatives of the phenyl and phenoxy rings.

    Reduction: Reduced derivatives of the phenyl and phenoxy rings.

    Hydrolysis: 3,4-dimethylaniline and 4-bromo-2-chlorophenoxyacetic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide: Lacks the dimethyl substituents on the phenyl ring.

    2-(4-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide: Lacks the bromo substituent on the phenoxy ring.

    2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide: Has only one methyl substituent on the phenyl ring.

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO2/c1-10-3-5-13(7-11(10)2)19-16(20)9-21-15-6-4-12(17)8-14(15)18/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSLNROMYGMTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361902
Record name STK222735
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430453-44-4
Record name STK222735
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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